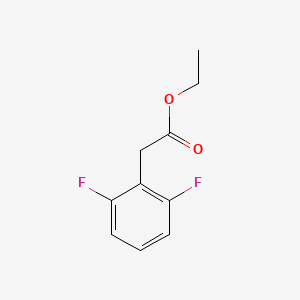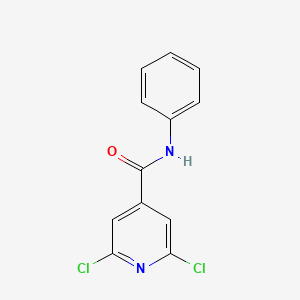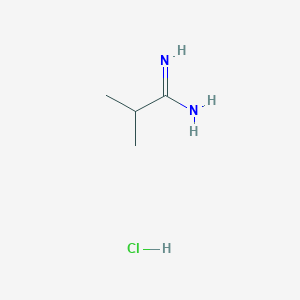
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride
Übersicht
Beschreibung
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is a chemical compound developed as a polymerization processing aid in the manufacture of fluoropolymers. It is intended to replace perfluorooctanoic acid (PFOA), which has been phased out due to environmental and health concerns. The compound has been evaluated for its chronic toxicity, carcinogenicity, aquatic hazard, bioaccumulation, and immunomodulatory effects in various studies .
Synthesis Analysis
While the synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride itself is not detailed in the provided papers, related compounds have been synthesized using methods such as the intramolecular Friedel-Crafts acylation reaction. This reaction can be promoted by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol without additional catalysts or reagents, suggesting potential pathways for synthesizing similar fluorinated compounds .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride are not directly addressed in the provided papers. However, compounds with similar functional groups have been used in photoaffinity labeling, where derivatives like 2-diazo-3,3,3-trifluoropropionyl chloride can label enzymes and undergo photolysis with minimal rearrangement, indicating potential reactivity for related fluorinated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride are not detailed in the provided papers. However, the presence of fluorine is known to impart unique properties such as high stability and resistance to degradation, which are desirable in polymerization processing aids. The compound's bioaccumulation potential has been assessed as low, indicating that it does not readily accumulate in aquatic organisms .
Toxicity and Environmental Impact
Chronic toxicity and carcinogenicity studies in Sprague–Dawley rats have shown that the compound does not cause abnormal clinical signs or affect survival rates at certain doses. However, high doses have been associated with liver injury and benign tumors in the liver, pancreas, and testes, which are consistent with the rat response to peroxisome proliferators . Aquatic toxicity tests suggest low concern for aquatic hazard and bioconcentration in organisms . Immunomodulatory effects have been observed in mice, with suppression of T cell-dependent antibody responses at high doses, indicating that further studies are needed to fully understand its immunomodulatory profile .
Wissenschaftliche Forschungsanwendungen
Application 1: Immunomodulatory Effects Study
- Summary of the Application : This compound was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . It was used in a study to evaluate its immunomodulatory effects .
- Methods of Application or Experimental Procedures : Male and female C57BL/6 mice were gavaged with 0, 1, 10, or 100 mg/kg/day of the compound for 28 days. Mice immunized with antigen on day 24 were evaluated for T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations five days later .
- Results or Outcomes : The study found that exposure to PFOA suppresses TDAR in rodent models and vaccine responses in exposed humans .
Application 2: Fluoropolymer Manufacturing
- Summary of the Application : This compound is used as a processing aid in the manufacture of fluoropolymers .
- Results or Outcomes : The use of this compound in fluoropolymer manufacturing results in polymers with enhanced properties, such as increased resistance to heat, chemicals, and electricity .
Application 3: Phytotoxicity Studies
- Summary of the Application : This compound, also known as GenX, has been used in studies to understand its effects on plants .
Application 4: Replacement for PFOA
- Summary of the Application : This compound, also known as GenX, was designed to replace perfluorooctanoic acid (PFOA), which has been phased out of formulations for industrial and consumer product applications due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity .
Application 5: Phytotoxicity Studies
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAVPNKIYBZAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382167 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |
CAS RN |
72848-57-8 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




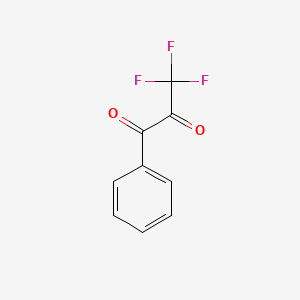

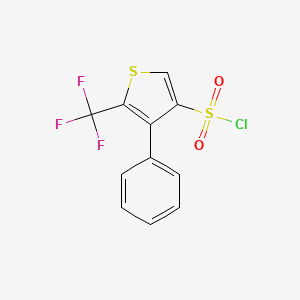


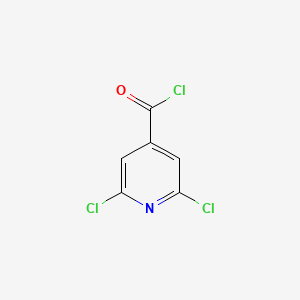
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
